2-(2-Ethenylphenoxy)ethan-1-ol
Description
2-(2-Ethenylphenoxy)ethan-1-ol is a phenolic ether alcohol characterized by a phenoxy group substituted with an ethenyl (vinyl) moiety at the ortho position, linked to an ethanol backbone. These analogs share a common ethan-1-ol core with varying substituents, influencing reactivity, solubility, and biological activity.
Properties
CAS No. |
62895-87-8 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(2-ethenylphenoxy)ethanol |
InChI |
InChI=1S/C10H12O2/c1-2-9-5-3-4-6-10(9)12-8-7-11/h2-6,11H,1,7-8H2 |
InChI Key |
HAOCOEDZAZUQHN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(2-ethenylphenoxy)- typically involves the reaction of phenol with ethylene oxide in the presence of an alkaline catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of ethanol, 2-(2-ethenylphenoxy)- follows a similar synthetic route but on a larger scale. The process involves the use of advanced reactors and continuous monitoring to maintain optimal reaction conditions. The crude product is then purified through distillation and other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(2-ethenylphenoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like halogens and sulfonyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include phenoxyacetaldehyde, phenoxyacetic acid, and various substituted phenoxy derivatives .
Scientific Research Applications
Ethanol, 2-(2-ethenylphenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: This compound is explored for its potential therapeutic properties and as a preservative in pharmaceutical formulations.
Industry: It is used as a solvent, preservative, and intermediate in the production of various industrial chemicals
Mechanism of Action
Ethanol, 2-(2-ethenylphenoxy)- can be compared with other phenoxyethanol derivatives:
Phenoxyethanol: Similar in structure but lacks the ethenyl group, making it less reactive in certain chemical reactions.
2-Phenoxyethyl alcohol: Another derivative with different functional groups, leading to varied reactivity and applications
Uniqueness: The presence of the ethenyl group in ethanol, 2-(2-ethenylphenoxy)- enhances its reactivity and makes it suitable for specific applications that other phenoxyethanol derivatives may not be able to perform .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among analogs lie in their substituents:
- 2-(2-Methoxyethoxy)ethanol (CAS 111-77-3): Contains a methoxy-ethoxy chain, imparting high polarity and water solubility. It is classified under GHS08 for health hazards .
- 2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (compound 23) : Substituted with bromine (electron-withdrawing) and methoxy (electron-donating) groups, affecting electronic properties and reactivity. This compound achieved a 92% synthesis yield, highlighting efficient synthetic routes .
- 2-[2-(Benzylamino)ethoxy]ethan-1-ol (compound AX): Includes a benzylamino group, enabling applications in drug synthesis (e.g., androgen receptor degradation). It was synthesized with an 85% yield via reductive amination .
Physicochemical Properties
- Polarity : Methoxyethoxy derivatives (e.g., CAS 111-77-3) exhibit higher polarity due to ether and hydroxyl groups, enhancing solubility in polar solvents .
- Reactivity : Bromine in compound 23 increases electrophilicity, while azido groups (e.g., in ) enable click chemistry applications . The ethenyl group in the target compound may participate in addition or polymerization reactions.
- Safety: 2-(2-Methoxyethoxy)ethanol is classified under GHS08 for systemic toxicity, requiring respiratory protection during handling .
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